3-Chloro-5,8-difluoroquinolin-4-amine is a heterocyclic compound belonging to the quinoline family, characterized by its unique arrangement of halogen atoms. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula of 3-Chloro-5,8-difluoroquinolin-4-amine is , and it features a quinoline core with chlorine and fluorine substituents that significantly influence its chemical behavior and reactivity.
3-Chloro-5,8-difluoroquinolin-4-amine can be sourced from various chemical suppliers and databases such as BenchChem and PubChem. It is classified under the category of halogenated amines, specifically within the broader group of fluorinated quinolines, which are known for their diverse biological activities, including antimicrobial and antitumor properties.
The synthesis of 3-Chloro-5,8-difluoroquinolin-4-amine typically involves halogenation and nucleophilic substitution reactions:
The synthesis often starts with commercially available quinoline derivatives. For example, fluorination can be achieved using reagents like potassium fluoride or cesium fluoride in polar aprotic solvents such as dimethyl sulfoxide. The reaction conditions must be optimized to ensure high yields and purity .
The molecular structure of 3-Chloro-5,8-difluoroquinolin-4-amine features a fused bicyclic system with the following key characteristics:
C1=CN=C2C(=CC(=C(C2=C1Cl)F)F)N
DSGVFJQBABJWRP-UHFFFAOYSA-N
This structure allows for various interactions with biological targets due to the presence of electronegative halogens which can enhance binding affinity .
3-Chloro-5,8-difluoroquinolin-4-amine can undergo several types of chemical reactions:
Common reagents for these reactions include sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide or tetrahydrofuran. The choice of catalyst and reaction conditions significantly affects the yield and selectivity of the products obtained .
The mechanism of action for 3-Chloro-5,8-difluoroquinolin-4-amine primarily involves its interaction with specific biological targets such as enzymes or receptors. The presence of halogen atoms enhances its ability to bind effectively to these targets, modulating their activity and influencing various biological pathways. This property makes it a candidate for further investigation in drug development .
Relevant data on melting points, boiling points, and spectral properties (such as NMR or IR spectra) are crucial for characterizing this compound but are not always readily available in public databases .
3-Chloro-5,8-difluoroquinolin-4-amine has several scientific uses:
3-Chloro-5,8-difluoroquinolin-4-amine is a polyhalogenated quinoline derivative characterized by a chloro substituent at position 3, fluorine atoms at positions 5 and 8, and an amino group at position 4. Its systematic IUPAC name is 4-amino-3-chloro-5,8-difluoroquinoline, and it has the molecular formula C₉H₅ClF₂N. This scaffold belongs to the 4-aminoquinoline class, which shares structural similarities with antimalarial agents like chloroquine but features unique halogenation patterns that enhance electronic properties and binding affinity [10]. Common synonyms include 4-amino-3,5,8-trifluoroquinoline (improper, as chlorine is distinct from fluorine) and registry numbers like CAS 1333252-68-8 (for the bromo-methyl analog, highlighting structural kinship) [2].
Quinoline derivatives have evolved from antimalarial applications to broader therapeutic roles. The discovery of chloroquine’s anticancer properties (early 2000s) spurred interest in halogenated quinolines. 3-Chloro-5,8-difluoroquinolin-4-amine represents a strategic advancement in this lineage, designed to leverage:
This compound exemplifies rational drug design through halogen engineering:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: